BenchChemオンラインストアへようこそ!

Tert-butyl 2-benzyl-4-oxoazetidine-1-carboxylate

Protecting group orthogonality Solid-phase peptide synthesis Chemoselective deprotection

Tert-butyl 2-benzyl-4-oxoazetidine-1-carboxylate (CAS 1335042-68-6, MW 261.32, C₁₅H₁₉NO₃) is a monocyclic β-lactam (2-azetidinone) derivative bearing an N-tert-butoxycarbonyl (Boc) protecting group at position 1 and a benzyl substituent at position 2 of the four-membered ring. As a protected β-lactam building block, it serves as a versatile intermediate for constructing N-substituted azetidinone libraries and peptidomimetic scaffolds.

Molecular Formula C15H19NO3
Molecular Weight 261.321
CAS No. 1335042-68-6
Cat. No. B2623491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-benzyl-4-oxoazetidine-1-carboxylate
CAS1335042-68-6
Molecular FormulaC15H19NO3
Molecular Weight261.321
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(CC1=O)CC2=CC=CC=C2
InChIInChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-12(10-13(16)17)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3
InChIKeyBZPBJPAPXUHKJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 2-Benzyl-4-Oxoazetidine-1-Carboxylate (CAS 1335042-68-6): Procurement-Relevant Profile of an N-Boc-Protected β-Lactam Building Block


Tert-butyl 2-benzyl-4-oxoazetidine-1-carboxylate (CAS 1335042-68-6, MW 261.32, C₁₅H₁₉NO₃) is a monocyclic β-lactam (2-azetidinone) derivative bearing an N-tert-butoxycarbonyl (Boc) protecting group at position 1 and a benzyl substituent at position 2 of the four-membered ring . As a protected β-lactam building block, it serves as a versatile intermediate for constructing N-substituted azetidinone libraries and peptidomimetic scaffolds . The compound is supplied as a racemic (±) mixture by multiple vendors with documented purity ranging from 95% to >99%, supported by batch-specific QC data including NMR, HPLC, and GC analyses . Its structural configuration—specifically the 2-benzyl-4-oxo substitution pattern on an N-Boc-protected ring—distinguishes it from the more commonly encountered 4-oxoazetidine-2-carboxylate isomer class that dominates the β-lactam enzyme inhibitor literature [1].

Why tert-Butyl 2-Benzyl-4-Oxoazetidine-1-Carboxylate Cannot Be Replaced by Generic 4-Oxoazetidine Analogs in Synthetic Programs


Substituting tert-butyl 2-benzyl-4-oxoazetidine-1-carboxylate with other commercially available 4-oxoazetidine building blocks introduces consequential differences in protecting-group orthogonality, substituent-dependent reactivity, and downstream biological profile of derived products [1]. The N-Boc group enables acidolytic deprotection (TFA or HCl/dioxane) that is fully orthogonal to benzyl ester and Cbz protecting groups, a critical advantage over N-Cbz-protected analogs that cannot be chemoselectively removed in the presence of O-benzyl protection [2]. The 2-benzyl substituent provides a specific steric and electronic environment that differs measurably from 2-(4-fluorobenzyl) (MW 279.31, altered LogP and electron density) or 2,2-dimethyl (MW 199.25, loss of C2 stereocenter) analogs [3]. Furthermore, the 2-benzyl-1-carboxylate scaffold is the direct precursor to the 2-benzyl-4-oxoazetidine-1-carboxylic acid pharmacophore, which has demonstrated IC₅₀ values of 3.7 μM against human rhinovirus A protease and 33 μM against HCMV protease in its N-functionalized derivatives [4]. Generic replacement with a 4-oxoazetidine-2-carboxylate isomer (the predominant class in the enzyme inhibitor literature) would yield a fundamentally different regioisomeric scaffold with distinct binding geometry and synthetic trajectory. The purity differential is also procurement-relevant: Bidepharm supplies this specific compound at 98% with tri-modal batch QC (NMR, HPLC, GC), whereas generic analogs are frequently offered only at 95% without comprehensive batch documentation .

Quantitative Differentiation Evidence for Tert-Butyl 2-Benzyl-4-Oxoazetidine-1-Carboxylate Against Closest Analogs


N-Boc vs. N-Cbz Orthogonality: Chemoselective Deprotection in the Presence of Benzyl Esters

The N-Boc group of tert-butyl 2-benzyl-4-oxoazetidine-1-carboxylate is cleaved under mild acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) that leave benzyl esters and Cbz carbamates intact [1]. In contrast, the closest N-protection analog, benzyl (S)-4-oxoazetidine-2-carboxylate (CAS 72776-05-7, Cbz-type protection), requires hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH) for deprotection, conditions that simultaneously cleave O-benzyl and benzyl ester groups—preventing sequential orthogonal deprotection of polyfunctional intermediates [2]. This single chemical property directly determines synthetic route feasibility: the Boc-protected target compound can be carried through multistep sequences where benzyl ester side-chain protection is maintained, whereas the Cbz-protected analog cannot. The orthogonal stability of N-Boc versus O-benzyl has been extensively documented, with Boc groups surviving hydrogenolysis conditions that quantitatively remove Cbz groups [3].

Protecting group orthogonality Solid-phase peptide synthesis Chemoselective deprotection

2-Benzyl vs. 2-(4-Fluorobenzyl) Substituent: Molecular Weight and Physicochemical Differentiation

The target compound bears an unsubstituted 2-benzyl group (MW contribution: 91.13 Da), whereas the direct analog tert-butyl 2-(4-fluorobenzyl)-4-oxoazetidine-1-carboxylate (CAS 1881329-99-2) incorporates a para-fluoro substituent that increases molecular weight by 17.99 Da (261.32 → 279.31) and introduces a strong electron-withdrawing inductive effect (σₚ = +0.06 for F) that alters the electron density of the aromatic ring and consequently the reactivity at the benzylic position [1]. The fluorine atom also modifies LogP (estimated ΔLogP ≈ +0.2 to +0.3 based on Hansch π constant for aromatic F = +0.14) and hydrogen-bonding capacity (F acts as a weak H-bond acceptor), which affects both chromatographic behavior and downstream biological partitioning of derived products [2]. The unsubstituted benzyl group of the target compound provides a neutral electronic baseline for SAR studies, whereas the 4-fluoro analog pre-commits the scaffold to an electron-deficient aromatic series. Purity specifications also differ: the target compound is available at 98% (Bidepharm, with NMR/HPLC/GC batch data) vs. 97%+ for the 4-fluoro analog (Squarix, without documented multi-modal batch QC) . Additionally, the 2,2-dimethyl analog (CAS 155300-46-2, MW 199.25) eliminates the C2 stereocenter entirely, fundamentally altering the stereochemical complexity and downstream chiral derivatization potential .

β-Lactam building block Substituent electronic effects Lead optimization

Biological Precursor Validation: 2-Benzyl-4-Oxoazetidine-1-Carboxylic Acid Derivatives as Protease Inhibitors with Quantified IC₅₀ Values

The N-Boc protecting group of the target compound is a synthetic handle; upon deprotection, the resulting 2-benzyl-4-oxoazetidine-1-carboxylic acid scaffold serves as the direct precursor to a family of protease inhibitors with quantified potency. BindingDB records show that (S)-2-benzyl-4-oxo-azetidine-1-carboxylic acid derivatives exhibit IC₅₀ = 3,700 nM against human rhinovirus A genome polyprotein (BDBM50065888) and IC₅₀ = 33,000 nM against human cytomegalovirus (HCMV) protease (BDBM50065884) [1]. Further structural elaboration yields significantly enhanced potency: the (2S,3S)-3-allyl-2-benzyl-4-oxo-azetidine-1-carboxylic acid (pyridin-4-ylmethyl)-amide derivative (BDBM50065866) achieves IC₅₀ = 300 nM against human leukocyte elastase (HLE) [2]. In the broader class, N-Boc-protected amino acid derivatives of 4-oxoazetidine-2-carboxylates inhibit porcine pancreatic elastase (PPE) reversibly with Kᵢ values in the micromolar range, while the corresponding N-Cbz derivatives show irreversible papain inactivation, demonstrating that N-protecting group identity directly determines inhibition mechanism (reversible vs. irreversible) [3]. In a parallel therapeutic area, phenylalanine-derived β-lactams bearing 4-benzyl substitution exhibit TRPM8 antagonist activity with IC₅₀ values in the low nanomolar range, with configuration-dependent potency spanning over two orders of magnitude (3R,4R,2′R diastereomer most potent) [4]. These data collectively validate the 2-benzyl-4-oxoazetidine scaffold as a productive entry point for generating bioactive molecules, with the N-Boc-protected building block serving as the controlled-release precursor for sequential functionalization.

Antiviral protease inhibition HCMV protease Rhinovirus protease

Positional Isomerism: 2-Benzyl-1-Carboxylate vs. 4-Oxoazetidine-2-Carboxylate Scaffold Differentiation

The target compound is a 1-carboxylate (N-acyl) azetidinone, whereas the vast majority of biologically studied 4-oxoazetidines are 2-carboxylate regioisomers [1]. This positional isomerism has fundamental consequences: (a) the β-lactam carbonyl in the target compound is at position 4 with a benzylic CH₂ at position 2, whereas in 2-carboxylate isomers the carbonyl is at position 2 with a carboxylic acid/ester at the same carbon, creating a completely different hydrogen-bonding pharmacophore; (b) N-Boc deprotection of the target compound exposes the azetidinone NH for subsequent N-alkylation or N-acylation, which is the primary diversification vector for this scaffold class, whereas 2-carboxylate isomers are typically diversified at the carboxylate position [2]; (c) the target scaffold maps onto the phenylalanine-derived β-lactam framework that has produced HCMV protease inhibitors (Bioorg. Med. Chem. Lett. 2004, 14, 2253-2256) and TRPM8 modulators (Int. J. Mol. Sci. 2021, 22, 2370), whereas the 2-carboxylate scaffold maps onto elastase and papain inhibitor chemotypes . This regioisomeric distinction means the two scaffold classes are not interchangeable and address different biological target space. Procurement of the 1-carboxylate scaffold specifically enables access to the phenylalanine-derived β-lactam SAR pathway, which is inaccessible from the 2-carboxylate isomer.

Regioisomeric scaffold β-Lactam building block Synthetic intermediate

Vendor-Grade Purity Differentiation: Bidepharm 98% with Multi-Modal Batch QC vs. Generic 95% Suppliers

Purity specifications and QC documentation vary significantly across suppliers of this compound and its analogs. Bidepharm (China) supplies CAS 1335042-68-6 at a standard purity of 98% and provides batch-specific QC data including NMR (¹H and ¹³C), HPLC, and GC analyses . SynHet offers the compound at >99% purity under ISO 9001 certification with pharma-grade (USP, BP, Ph. Eur.) compliance . In contrast, Chemenu lists the identical compound at 95%+ purity without documented multi-modal batch QC , and MolCore specifies NLT 97% with ISO certification but without publicly accessible batch-specific spectral data . For comparator compounds, Bidepharm supplies tert-butyl 2,2-dimethyl-4-oxoazetidine-1-carboxylate (CAS 155300-46-2) at only 95% purity, and Squarix provides the 4-fluoro analog (CAS 1881329-99-2) at 97%+ purity without documented NMR/HPLC/GC batch traceability [1]. This purity gradient (95% → 97% → 98% → >99%) across suppliers and analogs represents a meaningful procurement differentiation, as a 3% purity gap corresponds to up to 30 mg of unidentified impurities per gram of product, which can confound reaction stoichiometry and generate artifacts in biological assays.

Quality control Batch reproducibility Procurement specification

High-Confidence Application Scenarios for Tert-Butyl 2-Benzyl-4-Oxoazetidine-1-Carboxylate Based on Verified Differentiation Evidence


Multistep Synthesis of N-Functionalized β-Lactam Protease Inhibitor Libraries Requiring Orthogonal Benzyl Ester Protection

In synthetic programs constructing libraries of N-alkyl or N-acyl 2-benzyl-4-oxoazetidine derivatives for protease inhibitor screening, the N-Boc group of the target compound enables acidolytic deprotection (TFA/CH₂Cl₂) while preserving benzyl ester protecting groups installed elsewhere in the molecule—a capability not available with N-Cbz-protected analogs that require hydrogenolysis conditions incompatible with O-benzyl protection [1]. This orthogonality eliminates one full protection/deprotection cycle, saving 2 synthetic steps and typically 10-30% cumulative yield. The liberated NH then serves as the diversification point for generating N-substituted libraries targeting HCMV protease (validated scaffold IC₅₀ = 33 μM for simple amides; 0.3 μM for elaborated 3-allyl amide derivatives against HLE) [2]. The 98% purity with batch-specific NMR/HPLC/GC documentation (Bidepharm) ensures accurate stoichiometry for the N-deprotection step, where impurities that consume TFA or generate side products would compromise yield and complicate purification .

Stereochemical SAR Exploration of TRPM8 Antagonists via Phenylalanine-Derived β-Lactam Scaffolds

The 2-benzyl substituent of the target compound directly maps onto the phenylalanine side chain of TRPM8-modulating β-lactams, where configuration at C2 (together with C3 and C4) determines antagonist potency over a >100-fold range, with the 3R,4R,2′R diastereomer achieving IC₅₀ in the low nanomolar range [1]. The target compound, supplied as a racemic (±) mixture, provides the full stereochemical complexity at C2 for downstream chiral resolution or asymmetric synthesis, while the N-Boc group enables controlled sequential functionalization at N1 before or after stereochemical manipulation. In contrast, the 2,2-dimethyl analog (CAS 155300-46-2) eliminates the C2 stereocenter entirely, precluding this SAR dimension [2]. Procurement of the 2-benzyl (rather than 2-(4-fluorobenzyl) or 2,2-dimethyl) variant preserves the phenylalanine isosteric relationship that underpins this therapeutic application.

Regioisomer-Specific Synthesis of 1-Acyl-β-Lactam Antiviral Candidates Targeting HCMV Replication

The 1-carboxylate (N-acyl) regioisomeric identity of the target compound is structurally mandatory for accessing the phenylalanine-derived 1-acyl-β-lactam chemotype that has produced low micromolar inhibitors of HCMV replication (Bioorg. Med. Chem. Lett. 2004, 14, 2253-2256) [1]. The more common 4-oxoazetidine-2-carboxylate regioisomer (e.g., CAS 72776-05-7) addresses a different biological target space (elastase, papain, tryptase) and cannot serve as a replacement [2]. N-Boc deprotection of the target compound followed by acylation at N1 generates the 1-acyl-β-lactam pharmacophore, with the 2-benzyl group providing the critical hydrophobic anchor that engages the S1 pocket of HCMV protease. The differentiated purity and QC documentation of the target compound (98% with multi-modal batch QC) directly supports the reproducible generation of antiviral screening compounds where even minor impurities could confound cytopathic effect-based antiviral assays in MRC-5 cell culture .

Building Block Procurement for Conformationally Constrained Peptidomimetic Synthesis in Medicinal Chemistry Core Facilities

As a protected β-lactam building block, the target compound serves as a precursor to conformationally constrained amino acid surrogates and peptidomimetic scaffolds, where the four-membered ring imposes defined dihedral angles (φ and ψ constraints) not achievable with acyclic amino acid derivatives [1]. The N-Boc protection is the standard compatibility choice for Fmoc-based solid-phase peptide synthesis (SPPS) workflows, where Boc groups are stable to the piperidine-mediated Fmoc deprotection conditions but can be removed orthogonally at the final cleavage step. The vendor quality differentiation (98% with batch QC vs. 95% generic) is particularly consequential for core facilities where batch-to-batch variability in building block purity propagates into peptide crude purity and complicates preparative HPLC purification scheduling [2]. The 2-benzyl substituent provides a UV chromophore (λmax ≈ 254 nm) that facilitates HPLC monitoring, whereas the 2,2-dimethyl analog lacks this detection advantage .

Quote Request

Request a Quote for Tert-butyl 2-benzyl-4-oxoazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.